2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
"2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide" is a synthetic compound of interest due to its potential therapeutic properties. This molecule is characterized by its complex structure which includes various functional groups that contribute to its bioactivity and reactivity.
Properties
IUPAC Name |
2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10-3-14(18-23-10)17-15(22)8-20-6-12(9-21)13(7-20)11-4-16-19(2)5-11/h3-5,12-13,21H,6-9H2,1-2H3,(H,17,18,22)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOBLESPSJTOKA-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C(C2)C3=CN(N=C3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CN2C[C@H]([C@@H](C2)C3=CN(N=C3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide" typically involves several key steps:
Formation of the Pyrrolidine Core: : This step usually involves the cyclization of a suitable precursor under controlled conditions, often employing reagents such as sodium or potassium salts.
Introduction of the Hydroxymethyl Group: : Through reactions like hydroxylation using agents like osmium tetroxide.
Attachment of the Pyrazole Ring: : A condensation reaction involving methylpyrazole, typically under acidic or basic conditions to facilitate ring formation.
Formation of the Oxazole Ring: : This can be achieved by cyclization of a nitrile precursor with appropriate reagents like zinc chloride.
Industrial Production Methods
Large-scale production would streamline these steps into continuous processes to enhance yield and reduce production costs. This includes the optimization of reaction conditions (temperature, pressure, solvents) and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: : The pyrrolidinyl and pyrazolyl groups can be reduced under suitable conditions, often using hydrogen and palladium catalysts.
Substitution: : Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of palladium on carbon.
Substitution: : Nucleophiles like hydroxide ions or amines.
Major Products
These reactions yield products like carboxylic acids from oxidations, reduced amines from reductions, and substituted acetamides from nucleophilic substitutions.
Scientific Research Applications
This compound finds various applications:
Chemistry: : Used in studies of synthetic pathways and reaction mechanisms.
Biology: : Investigated for its effects on cellular pathways and enzyme interactions.
Medicine: : Potential therapeutic uses are under exploration, particularly in targeting specific molecular pathways involved in disease.
Industry: : Applications in developing novel materials or as intermediates in chemical manufacturing.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets, such as enzymes and receptors. It modulates pathways by binding to these targets, leading to altered cellular processes. The oxazole and pyrazole rings are crucial for these interactions, aiding in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylthiazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Comparison
Compared to its analogs, "2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide" exhibits unique binding profiles due to its distinct substitution patterns, which enhance its bioactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
